REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.OO.[ClH:11]>>[Cl:11][C:6]1[C:5]([OH:8])=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
|
OO
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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CC1=CC=C(C=N1)O
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Name
|
|
Quantity
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500 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining the reaction temperature at 80°-85°
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 50° C.
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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The residue was brought to pH 8 by careful addition of 25% sodium hydroxide solution
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Type
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EXTRACTION
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Details
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This mixture was extracted with ether
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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CUSTOM
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Details
|
the residue recrystallized one time from water and one time from benzene
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC(=CC=C1O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |